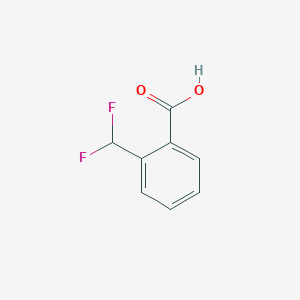

2-(difluoromethyl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCADJZMMYROPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467591 | |

| Record name | 2-(difluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799814-32-7 | |

| Record name | 2-(difluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 799814-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Difluoromethyl)benzoic Acid: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(difluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of growing interest in medicinal chemistry and materials science. While the definitive "first" synthesis is not prominently documented in readily available academic literature, this paper constructs a plausible and detailed synthetic pathway based on established chemical principles and analogous reactions reported for similar fluorinated compounds. This guide includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the synthetic workflow to aid researchers in their understanding and potential application of this compound.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity. This has made fluorinated compounds invaluable in the fields of drug discovery and materials science. The difluoromethyl group (CHF2) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups and participate in hydrogen bonding. This compound, as a bifunctional molecule, presents a valuable scaffold for the synthesis of more complex chemical entities. While its commercial availability indicates established synthetic routes, the primary scientific literature lacks a definitive report on its initial discovery and synthesis. This guide aims to fill that gap by providing a detailed, technically sound overview.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in further synthetic endeavors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 799814-32-7 | PubChem |

| Molecular Formula | C₈H₆F₂O₂ | PubChem |

| Molecular Weight | 172.13 g/mol | PubChem |

| Appearance | Solid (predicted) | Commercial Suppliers |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in organic solvents like methanol, ethyl acetate | General knowledge of benzoic acids |

Plausible First Synthesis Pathway

Based on analogous synthetic transformations for related fluorinated aromatic compounds, a plausible and efficient pathway for the first synthesis of this compound is proposed. The synthesis likely proceeds via a two-step process starting from 2-methylbenzoic acid (o-toluic acid):

-

Free-radical side-chain chlorination of 2-methylbenzoic acid to yield 2-(dichloromethyl)benzoic acid.

-

Halogen exchange (fluorination) of the dichloromethyl group to the desired difluoromethyl group.

An alternative, and potentially more direct, conceptual pathway involves the direct difluoromethylation of a benzoic acid precursor, though this is a more modern technique and less likely to have been the "first" synthesis.

A logical workflow for a plausible synthesis is depicted in the following diagram:

Caption: Plausible two-step synthesis of this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the plausible synthesis of this compound. These protocols are based on well-established organic chemistry reactions and procedures for analogous compounds.

Step 1: Synthesis of 2-(Dichloromethyl)benzoic Acid

This procedure describes the free-radical side-chain chlorination of 2-methylbenzoic acid.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylbenzoic Acid | 136.15 | 13.6 g | 0.1 |

| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 28.3 g (17.0 mL) | 0.21 |

| Benzoyl Peroxide (BPO) | 242.23 | 0.24 g | 0.001 |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methylbenzoic acid (13.6 g, 0.1 mol) and dichloromethane (100 mL).

-

Stir the mixture at room temperature until the 2-methylbenzoic acid is fully dissolved.

-

Add benzoyl peroxide (0.24 g, 0.001 mol) to the solution.

-

Heat the reaction mixture to reflux (approximately 40 °C).

-

Slowly add sulfuryl chloride (17.0 mL, 0.21 mol) dropwise over 30 minutes.

-

Continue to reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(dichloromethyl)benzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Step 2: Synthesis of this compound

This procedure describes the halogen exchange reaction to convert the dichloromethyl group to a difluoromethyl group.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Dichloromethyl)benzoic Acid | 205.04 | 20.5 g | 0.1 |

| Antimony Trifluoride (SbF₃) | 178.76 | 35.8 g | 0.2 |

| Antimony Pentachloride (SbCl₅) | 299.02 | 1.5 g (0.7 mL) | 0.005 |

Procedure:

-

In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-(dichloromethyl)benzoic acid (20.5 g, 0.1 mol) and antimony trifluoride (35.8 g, 0.2 mol).

-

Add a catalytic amount of antimony pentachloride (0.7 mL, 0.005 mol).

-

Heat the reaction mixture to 120-140 °C with vigorous stirring for 2-4 hours.

-

Monitor the reaction progress by GC-MS or ¹⁹F NMR.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully add 100 mL of 6 M hydrochloric acid to the reaction mixture to quench the excess fluorinating agent and dissolve the antimony salts.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

This compound is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide provides a detailed and plausible pathway for the synthesis of this compound, a compound with significant potential in various fields of chemical research. While the historical "first synthesis" remains elusive in the public domain, the provided protocols, based on established and robust chemical transformations, offer a practical guide for its preparation in a laboratory setting. The compiled data and visualizations are intended to support researchers and professionals in the further exploration and application of this valuable fluorinated building block.

A Historical Perspective on Difluoromethylated Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a unique position due to its distinct physicochemical properties. This technical guide provides a comprehensive historical perspective on the development of difluoromethylated compounds, from their early beginnings to their current prominence in drug discovery and beyond. It details key synthetic methodologies, presents comparative quantitative data, and visualizes relevant biological pathways and experimental workflows.

Early Discoveries and the Dawn of Difluoromethyl Chemistry

The history of difluoromethylated compounds begins in the early 20th century with the work of Frédéric Swarts. While not a direct synthesis of a C-CF₂H bond in a complex organic molecule, his development of the Swarts reaction laid the foundation for fluorine chemistry. One of the earliest and most commercially significant difluoromethylated compounds was chlorodifluoromethane (CHClF₂), commonly known as Freon-22.[1] Initially utilized as a refrigerant and industrial cooling agent, its synthesis from chloroform and hydrogen fluoride represents a foundational industrial process in organofluorine chemistry.[1][2][3][4][5]

The unique properties of the difluoromethyl group, particularly its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, were recognized over time.[6][7] This realization sparked interest in its incorporation into biologically active molecules to enhance their pharmacological profiles.[6]

The Evolution of Synthetic Methodologies

The journey from simple molecules like Freon-22 to complex difluoromethylated pharmaceuticals has been driven by the continuous evolution of synthetic methods. Early approaches often relied on harsh conditions and had limited substrate scope. However, the past few decades have witnessed a surge in the development of sophisticated and versatile difluoromethylation techniques.

Halogen Exchange and Early Reagents

The principles of the Swarts reaction, involving the exchange of chlorine or bromine for fluorine using metal fluorides, were adapted for the synthesis of difluoromethyl compounds.[1] The industrial synthesis of chlorodifluoromethane, for instance, involves the catalyzed hydrofluorination of chloroform.[1]

A significant milestone in the targeted synthesis of difluoromethylated organic compounds was the development of organometallic reagents. In 1988, Donald J. Burton reported the synthesis of difluoromethyl cadmium, which could react with various electrophiles to introduce the CF₂H group.[8]

The Rise of Radical Difluoromethylation

A paradigm shift in difluoromethylation came with the advent of radical-based methods. These reactions, often proceeding under milder conditions, expanded the accessibility of difluoromethylated compounds. The Minisci reaction, a classic method for the alkylation of electron-deficient heterocycles, was adapted for difluoromethylation.[8] This approach typically involves the generation of a difluoromethyl radical from a suitable precursor, which then adds to the heterocycle.

Modern Era: Photoredox Catalysis

The most recent and arguably most transformative development in difluoromethylation has been the application of photoredox catalysis.[6][9] This strategy utilizes visible light to initiate single-electron transfer processes, generating difluoromethyl radicals under exceptionally mild conditions.[6][9] This has enabled the direct C-H difluoromethylation of a wide array of substrates, including complex drug molecules, in a late-stage functionalization approach.[8][10]

Impact on Drug Discovery and Development

The incorporation of the difluoromethyl group has proven to be a powerful strategy in drug design, often leading to significant improvements in a compound's properties. The CF₂H group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[6]

A prime example of the successful application of difluoromethylation in modern drug discovery is the development of PQR620 , a potent and selective inhibitor of the mTORC1/2 kinases.[11] The substitution of a trifluoromethyl group in a precursor compound with a difluoromethyl group was a key step in optimizing the molecule's selectivity for mTOR over other kinases like PI3K.[11] This highlights the subtle yet profound impact that the CF₂H group can have on a drug candidate's biological profile.[11][12][13][14][15]

Quantitative Data on the Impact of Difluoromethylation

The advantages of incorporating a difluoromethyl group can be quantified through various biological and physicochemical measurements. The following tables summarize key data for representative difluoromethylated compounds compared to their non-fluorinated or other halogenated analogs.

| Compound | Target | IC₅₀ (nM) | Selectivity vs. PI3Kα | Reference |

| PQR309 (CF₃ analog) | mTOR | 93.4 | 6-fold (less selective for mTOR) | [11] |

| Compound 2 (CF₂H analog) | mTOR | - | Increased mTOR affinity | [11] |

| PQR620 (optimized CF₂H) | mTOR | Ki ≤ 30 | >100-fold | [11] |

| Table 1: Impact of Difluoromethyl Group on mTOR Inhibitor Selectivity. The substitution of a trifluoromethyl group with a difluoromethyl group in the development of PQR620 led to a significant increase in selectivity for mTOR over PI3Kα. |

| Compound | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-chloro-4-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Non-fluorinated | MCF-7 (Breast) | 1.5 | [16] |

| 3-chloro-4-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Fluorinated | MCF-7 (Breast) | 0.08 | [16] |

| Table 2: Enhanced Anticancer Activity of a Fluorinated Azetidinone. The introduction of a fluorine atom to the azetidinone scaffold significantly enhances its cytotoxic activity against the MCF-7 breast cancer cell line. |

| Compound | Modification | DYRK1A IC₅₀ (nM) | DYRK1B IC₅₀ (nM) | Reference |

| Gallocatechin (GCG) | Non-fluorinated | 121 | >1000 | |

| GCG-2”F,5”OMe | Fluorinated | 73 | >1000 | |

| Table 3: Enhanced Enzyme Inhibition by a Fluorinated Phenol. Fluorination of a gallocatechin derivative leads to more potent inhibition of the DYRK1A kinase. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the historical development of difluoromethylated compounds.

Synthesis of Chlorodifluoromethane (Freon-22) via a Modified Swarts Reaction

This protocol outlines a laboratory-scale synthesis of chlorodifluoromethane from chloroform, based on the industrial hydrofluorination process. This experiment should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Chloroform (CHCl₃), anhydrous, >99% purity

-

Anhydrous Hydrogen Fluoride (HF)

-

Antimony pentachloride (SbCl₅)

-

Nitrogen gas (N₂)

-

Aqueous potassium hydroxide (KOH) solution (for scrubbing)

-

Dry ice/acetone or liquid nitrogen (for cold trap)

Equipment:

-

High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, thermocouple, pressure gauge, and inlet/outlet valves

-

Syringe pump for controlled liquid feed

-

Gas scrubbing train

-

Cold trap

Procedure:

-

Catalyst Loading: Under a nitrogen atmosphere, charge antimony pentachloride (e.g., 0.1 mol) into the reactor.[1]

-

Catalyst Activation: Seal the reactor and cool it in an ice bath. Slowly introduce anhydrous HF (e.g., 0.5 mol) into the reactor while stirring. Allow the mixture to stir for 30 minutes to ensure complete activation of the catalyst.[1]

-

Reaction: Heat the reactor to the desired temperature (e.g., 80°C).[1] Feed chloroform (e.g., 1.0 mol) into the reactor at a constant rate using the syringe pump over a period of 2-3 hours.[1]

-

Product Collection and Purification: Pass the gaseous effluent from the reactor, containing CHClF₂, HCl, unreacted HF, and byproducts, through a gas scrubbing train containing an aqueous KOH solution to remove acidic gases.[1]

-

Pass the scrubbed gas through a cold trap maintained at a low temperature (e.g., -78°C with dry ice/acetone) to condense the chlorodifluoromethane.[1]

-

Analysis: Carefully collect the condensed product and analyze it by gas chromatography to determine the composition and yield of chlorodifluoromethane.[1]

General Protocol for Photocatalytic C–H Difluoromethylation of Heterocycles

This protocol provides a general procedure for the visible-light-mediated difluoromethylation of heterocycles using a photoredox catalyst.

Materials:

-

Heterocyclic substrate (e.g., caffeine, quinoxalin-2(1H)-one)

-

Difluoromethylating reagent (e.g., sodium difluoromethanesulfinate, NaSO₂CF₂H)

-

Photocatalyst (e.g., Eosin Y or Ru(bpy)₃Cl₂)

-

Solvent (e.g., DMSO, acetonitrile)

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

-

Magnetic stirrer

-

Visible light source (e.g., blue LED lamp)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a Schlenk tube, combine the heterocyclic substrate (1.0 equiv), the difluoromethylating reagent (2.0-3.0 equiv), and the photocatalyst (1-5 mol%).

-

Degassing: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen) three times.

-

Solvent Addition: Add the appropriate degassed solvent via syringe.

-

Irradiation: Place the reaction mixture before a visible light source (e.g., blue LED) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated heterocycle.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of difluoromethylated compounds.

Caption: The mTOR signaling pathway, a key regulator of cell growth and proliferation, and the points of inhibition by the difluoromethylated compound PQR620.

Caption: Experimental workflow for the laboratory-scale synthesis of chlorodifluoromethane.

Caption: General experimental workflow for the photocatalytic C-H difluoromethylation of heterocycles.

References

- 1. benchchem.com [benchchem.com]

- 2. Chloroform - Wikipedia [en.wikipedia.org]

- 3. EP2172441A1 - Process for the manufacture of hydrochlorofluorocarbons using trifluoromethane as fluorinating agent - Google Patents [patents.google.com]

- 4. EP1868973A1 - Process for the manufacture of chlorodifluoromethane - Google Patents [patents.google.com]

- 5. US20080194779A1 - Process for the Manufacture of Chlorodifluoromethane - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 9. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]

- 10. Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Beyond Base Camp: Promise and Pitfalls of PI3K/mTOR Inhibition in Pediatric High- Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

IUPAC name and CAS number for 2-(difluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(difluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. The introduction of the difluoromethyl group can significantly influence a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in the design of novel therapeutic agents. This document details the compound's identification, key physicochemical properties, and available technical data.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 799814-32-7 |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| InChI | InChI=1S/C8H6F2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H,11,12) |

| InChIKey | CCADJZMMYROPCV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(F)F)C(=O)O |

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below. These parameters are crucial for predicting its behavior in biological systems and for guiding its application in drug design.

| Property | Value | Source |

| Molecular Weight | 172.13 g/mol | PubChem |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 172.03358575 Da | PubChem |

| Monoisotopic Mass | 172.03358575 Da | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 170 | PubChem |

Experimental Data

Synthesis

The synthesis of fluorinated benzoic acids often involves the introduction of the fluoroalkyl group at an early stage, followed by the formation or modification of the carboxylic acid moiety. A potential synthetic route to this compound could involve the difluoromethylation of a suitable benzoic acid precursor.

A generalized workflow for a potential synthesis is outlined below:

Caption: A potential synthetic workflow for this compound.

Spectral Analysis

While specific spectra for this compound are not available, the expected spectral characteristics can be inferred from the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the carboxylic acid proton, and a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic carbon, the aromatic carbons, and the carbon of the difluoromethyl group, which would appear as a triplet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum would be the most definitive, showing a doublet corresponding to the two equivalent fluorine atoms, split by the geminal proton.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching absorption, and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and fragments related to the difluoromethylphenyl moiety.

Applications in Drug Development

The difluoromethyl group is recognized as a bioisostere of hydroxyl, thiol, or hydroxymethyl groups. Its inclusion in a drug candidate can enhance metabolic stability by blocking sites susceptible to oxidation. Furthermore, the electronic properties of the CHF₂ group can influence the acidity of the carboxylic acid and the binding interactions of the molecule with its biological target.

A conceptual diagram illustrating the role of this compound as a building block in a drug discovery pipeline is presented below.

Caption: Role of this compound in a drug discovery workflow.

Safety Information

Based on GHS classification data from PubChem, this compound is considered an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.

It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound represents a valuable building block for medicinal chemists and drug development professionals. While detailed experimental data remains limited in publicly accessible sources, its structural features suggest significant potential for modulating the properties of bioactive molecules. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its utility in the development of new therapeutics.

chemical and physical properties of 2-(difluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethyl)benzoic acid is a fluorinated derivative of benzoic acid that holds significant interest for researchers in medicinal chemistry and materials science. The incorporation of the difluoromethyl (CHF₂) group can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding interactions. These modifications make it a valuable building block in the design of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with available experimental data and methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is available, specific experimental values for several properties remain to be authoritatively established in the literature.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 799814-32-7 | [1] |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [1] |

| Predicted pKa | 3.04 ± 0.36 | [2] |

Note: The pKa value is a predicted value and should be considered as an estimate. Experimental determination is required for a precise value.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the proton of the difluoromethyl group. The aromatic protons would likely appear as a complex multiplet in the downfield region, while the CHF₂ proton would exhibit a characteristic triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbon of the difluoromethyl group. The signal for the CHF₂ carbon would appear as a triplet due to one-bond coupling with the two fluorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

A broad O-H stretching band for the carboxylic acid in the region of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700 cm⁻¹.

-

C-F stretching bands associated with the difluoromethyl group.

-

C-H and C=C stretching and bending vibrations for the aromatic ring.

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 172.13 g/mol . Fragmentation patterns would likely involve the loss of the carboxyl group and rearrangements of the aromatic ring.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in readily accessible literature. However, general methods for the synthesis of fluorinated benzoic acids and the purification of benzoic acid derivatives can be adapted.

Synthesis

A potential synthetic route to this compound could involve the difluoromethylation of a suitable precursor, such as 2-formylbenzoic acid or a derivative thereof. Reagents for difluoromethylation, such as Ruppert-Prakash reagent (TMSCF₃) with a suitable fluoride source or other modern difluoromethylating agents, could be employed. The reaction would likely be followed by an appropriate work-up and purification procedure.

A generalized workflow for a potential synthesis is outlined below. Note: This is a hypothetical workflow and would require optimization and validation.

Caption: A potential workflow for the synthesis of this compound.

Purification

Purification of crude this compound would likely involve standard techniques such as recrystallization or column chromatography.

Recrystallization Protocol:

-

Solvent Selection: A suitable solvent system would need to be identified in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Dissolution: The crude product would be dissolved in a minimal amount of the hot solvent.

-

Decolorization (if necessary): Activated charcoal could be added to the hot solution to remove colored impurities.

-

Hot Filtration: The hot solution would be filtered to remove any insoluble impurities.

-

Crystallization: The filtrate would be allowed to cool slowly to induce crystallization.

-

Isolation: The resulting crystals would be collected by vacuum filtration.

-

Drying: The purified crystals would be dried under vacuum to remove any residual solvent.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel would likely be a suitable stationary phase.

-

Mobile Phase: A solvent system (eluent) would be chosen to provide good separation of the desired product from any impurities. A gradient of solvents with increasing polarity (e.g., a hexane/ethyl acetate mixture) is often effective.

-

Packing: The column would be packed with the stationary phase slurried in the initial mobile phase.

-

Loading: The crude product would be dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

Elution: The mobile phase would be passed through the column to elute the components.

-

Fraction Collection: Fractions would be collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

-

Solvent Removal: The solvent would be removed from the combined pure fractions under reduced pressure to yield the purified this compound.

Stability and Reactivity

-

Thermal Stability: Benzoic acid itself is stable at elevated temperatures. The presence of the difluoromethyl group is not expected to significantly decrease its thermal stability under normal laboratory conditions.

-

Chemical Stability: The carboxylic acid functional group can undergo typical reactions such as esterification, amidation, and reduction. The difluoromethyl group is generally stable under many reaction conditions but can be susceptible to hydrolysis under harsh acidic or basic conditions. The aromatic ring can undergo electrophilic aromatic substitution, with the directing effects of the carboxyl and difluoromethyl groups influencing the position of substitution.

Safety Information

Based on the GHS classification for this compound, the following hazards are identified:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is essential to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a compound with significant potential in the fields of drug discovery and materials science. While some of its fundamental properties have been predicted or can be inferred from related structures, a comprehensive experimental characterization is still needed. This guide has summarized the available information and provided a framework for the experimental protocols that would be necessary to fully elucidate the chemical and physical properties of this important molecule. Further research into its synthesis, reactivity, and biological activity is warranted to unlock its full potential.

References

Navigating the Solubility Landscape of 2-(Difluoromethyl)benzoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-(difluoromethyl)benzoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document provides a framework for understanding and experimentally determining the solubility of this compound, a crucial parameter in pharmaceutical and chemical research.

While specific quantitative solubility data for this compound is not extensively available in surveyed scientific literature, this guide furnishes predicted solubility profiles based on the physicochemical properties of structurally related fluorinated benzoic acids. Furthermore, it outlines detailed experimental protocols for the accurate determination of its solubility.

Predicted Qualitative Solubility of this compound

The solubility of this compound is influenced by the interplay of its structural features: a polar carboxylic acid group capable of hydrogen bonding, and a less polar difluoromethylphenyl group. The following table provides a predicted qualitative solubility profile in various classes of organic solvents. It is important to note that these are estimations and experimental verification is recommended.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of protic solvents, facilitating dissolution. The difluoromethyl group's moderate polarity does not significantly hinder this interaction. For similar compounds like 2,6-difluorobenzoic acid, good solubility in methanol has been noted.[1] |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. The overall polarity of the molecule is compatible with these solvents. |

| Ethers | Diethyl ether, THF | Moderate | Ethers can accept hydrogen bonds from the carboxylic acid group. The nonpolar hydrocarbon portion of the ether may interact favorably with the benzene ring of the acid. 2-Fluorobenzoic acid is known to be soluble in ether.[2] |

| Halogenated | Dichloromethane (DCM) | Moderate to Low | While the difluoromethyl group may have some affinity for halogenated solvents, the dominant polar carboxylic acid group will limit solubility in these less polar solvents. |

| Aromatic | Toluene, Benzene | Low | The non-polar nature of these solvents makes them poor solvents for the polar carboxylic acid group, despite potential π-π stacking interactions with the benzene ring. 2-Fluorobenzoic acid is soluble in benzene and toluene.[2] |

| Non-polar Aliphatic | Hexane, Cyclohexane | Very Low | The significant difference in polarity between the highly polar carboxylic acid and the non-polar aliphatic solvent will result in very poor solubility. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is robust and widely applicable.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent from the flask under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the flask in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Allow the flask to cool to room temperature in a desiccator before re-weighing.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the flask minus the initial tare weight of the empty flask.

-

The volume of the solvent is the initial volume added to the equilibration vial.

-

Solubility can then be calculated and expressed in various units (e.g., g/L, mg/mL, mol/L).

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

This technical guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is fundamental for the successful design of crystallization processes, formulation development, and various other applications in the chemical and pharmaceutical sciences.

References

Spectroscopic Analysis of 2-(Difluoromethyl)benzoic Acid: A Technical Guide

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2-(difluoromethyl)benzoic acid is not publicly available. This guide has been prepared for researchers, scientists, and drug development professionals to provide a framework for the spectroscopic analysis of this compound. To this end, we present detailed spectroscopic data and experimental protocols for the closely related analogue, 2-(trifluoromethyl)benzoic acid , which serves as a valuable proxy for understanding the expected spectral characteristics.

Introduction

This compound is a fluorinated aromatic carboxylic acid. The incorporation of a difluoromethyl group is of significant interest in medicinal chemistry and materials science, as it can modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and acidity. A thorough spectroscopic characterization is the cornerstone of chemical research and development, providing unambiguous identification and structural confirmation. This document outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the comprehensive analysis of this and related compounds.

Spectroscopic Data of 2-(Trifluoromethyl)benzoic Acid

The following tables summarize the quantitative spectroscopic data for 2-(trifluoromethyl)benzoic acid. This information is provided to approximate the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for 2-(Trifluoromethyl)benzoic acid [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.17 | s | 1H | COOH |

| 7.99 | d | 1H | Ar-H |

| 7.81 | t | 1H | Ar-H |

| 7.54-7.77 | m | 2H | Ar-H |

Solvent: CDCl₃, Frequency: 90 MHz

Table 2: ¹³C NMR Data for 2-(Trifluoromethyl)benzoic acid

| Chemical Shift (ppm) | Assignment |

| 166.7 | COOH |

| 134.4 | Ar-C |

| 132.5 | Ar-C |

| 131.9 | Ar-C |

| 128.8 | Ar-C |

| 127.4 (q) | Ar-C-CF₃ |

| 124.2 (q) | CF₃ |

Note: Specific peak assignments for aromatic carbons can vary. The quartet (q) multiplicity for the carbon attached to the CF₃ group and the CF₃ carbon itself is due to C-F coupling.

Table 3: ¹⁹F NMR Data for 2-(Trifluoromethyl)benzoic acid

| Chemical Shift (ppm) |

| -61.5 |

Reference: CFCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: IR Absorption Data for 2-(Trifluoromethyl)benzoic acid [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 (broad) | Strong | O-H stretch (carboxylic acid) |

| 1705 | Strong | C=O stretch (carboxylic acid) |

| 1315 | Strong | C-F stretch |

| 1260 | Strong | C-F stretch |

| 1130 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data for 2-(Trifluoromethyl)benzoic acid [1][3]

| m/z | Relative Intensity (%) | Assignment |

| 190 | 73.1 | [M]⁺ |

| 173 | 100.0 | [M-OH]⁺ |

| 145 | 60.1 | [M-COOH]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference standard such as trifluorotoluene or CFCl₃ is used.

-

¹H NMR Spectroscopy: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[5] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).[4] Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are often necessary.

-

¹⁹F NMR Spectroscopy: A simple one-pulse sequence is used. As ¹⁹F is a high-abundance, high-sensitivity nucleus, spectra can be acquired rapidly.[6] The spectral width must be large enough to encompass the wide chemical shift range of fluorine compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid): The solid sample can be prepared as a KBr pellet or by the thin solid film method.[7] For the thin film method, a small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[7] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7]

-

Data Acquisition: A background spectrum of the clean, empty sample compartment is first recorded. The prepared sample is then placed in the instrument's sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[8]

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce volatilization into the ion source.[9]

-

Ionization and Analysis: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][10] The resulting ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[10][11] The detector records the abundance of each ion, generating the mass spectrum.[11]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.

Caption: General workflow for spectroscopic sample preparation and analysis.

Caption: Logical pathway for structure elucidation from spectroscopic data.

References

- 1. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]

- 2. 2-(Trifluoromethyl)benzoic acid(433-97-6) IR Spectrum [m.chemicalbook.com]

- 3. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. rroij.com [rroij.com]

An In-depth Technical Guide on the Crystal Structure of 2-(Difluoromethyl)benzoic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 2-(difluoromethyl)benzoic acid. A comprehensive search of publicly available crystallographic databases reveals no experimental crystal structure determination for this specific compound. In the interest of providing valuable insights for researchers in drug development and materials science, this guide presents a detailed analysis of the crystal structure of a closely related analog, 2-(trifluoromethyl)benzoic acid. The structural data, experimental protocols for its determination, and a generalized workflow for single-crystal X-ray diffraction are provided to serve as a reference for the scientific community.

Introduction

Fluorinated benzoic acid derivatives are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by fluorine substitution. The difluoromethyl group, in particular, is a recognized bioisostere for hydroxyl and thiol groups, capable of acting as a hydrogen bond donor. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design and the engineering of novel materials.

While the crystal structure of this compound has not been reported, the structure of its trifluoromethyl analog, 2-(trifluoromethyl)benzoic acid, provides a valuable proxy for understanding the conformational preferences and intermolecular interactions that may be present in the difluoromethyl compound.

Crystal Structure Analysis of 2-(Trifluoromethyl)benzoic Acid

The crystal structure of 2-(trifluoromethyl)benzoic acid (C₈H₅F₃O₂) has been determined by single-crystal X-ray diffraction.[1][2] The key crystallographic data are summarized in the table below.

Table 1: Crystallographic Data for 2-(Trifluoromethyl)benzoic Acid[1]

| Parameter | Value |

| Chemical Formula | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 4.8816 (3) Å |

| b | 20.6948 (14) Å |

| c | 7.9697 (5) Å |

| β | 109.544 (4)° |

| Volume | 758.74 (8) ų |

| Z | 4 |

| Temperature | 200 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.049 |

| wR-factor | 0.113 |

In the solid state, the carboxyl group of 2-(trifluoromethyl)benzoic acid is tilted by 16.8 (3)° with respect to the plane of the aromatic ring.[1][2] The molecules form centrosymmetric dimers through O—H⋯O hydrogen bonding between the carboxylic acid groups.[1][2] These dimers are further connected into double chains by C—H⋯O contacts.[1][2]

Experimental Protocols

The determination of the crystal structure of 2-(trifluoromethyl)benzoic acid was achieved through single-crystal X-ray diffraction.[1][2] The general methodology is outlined below.

Crystal Growth

Single crystals of 2-(trifluoromethyl)benzoic acid suitable for X-ray diffraction were obtained. While the specific crystallization method for this compound is not detailed in the available literature, a general approach for small organic molecules involves slow evaporation of a saturated solution, or cooling of a hot, saturated solution.

Data Collection

A suitable single crystal with dimensions of approximately 0.50 × 0.50 × 0.09 mm was mounted on a Bruker APEXII CCD diffractometer.[1] The data was collected at a temperature of 200 K using Mo Kα radiation.[1] A total of 7115 reflections were measured, of which 1889 were independent.[1]

Structure Solution and Refinement

The crystal structure was solved using the SHELXS97 program and refined with SHELXL97.[1] The refinement of the structural model led to a final R-factor of 0.049.[1][2] Carbon-bound hydrogen atoms were placed in calculated positions, and the hydrogen atom of the carboxylic acid group was allowed to rotate to best fit the experimental electron density.[2]

Visualizations

General Experimental Workflow for Crystal Structure Determination

The following diagram illustrates a typical workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction.

Conclusion

This technical guide has provided a comprehensive overview of the available crystallographic information for 2-(trifluoromethyl)benzoic acid, a close analog of this compound. The provided data and experimental protocols offer a valuable resource for researchers working with fluorinated benzoic acids. The generalized workflow for crystal structure determination serves as a practical guide for scientists new to this analytical technique. Future work should focus on the successful crystallization and structure determination of this compound to allow for a direct comparison with its trifluoromethyl analog and to further elucidate the structural effects of the difluoromethyl substituent.

References

electronic effects of the difluoromethyl group on the benzoic acid ring

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

The introduction of fluorine-containing substituents is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the difluoromethyl (CF2H) group is of particular interest due to its unique electronic profile. It serves as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or aminomethyl groups. This guide provides a detailed examination of the electronic effects of the difluoromethyl group when appended to a benzoic acid ring, offering quantitative data, experimental methodologies, and visual representations of the underlying principles.

Electronic Profile of the Difluoromethyl Group

The electronic influence of the difluoromethyl group on the benzoic acid ring is a combination of two opposing effects:

-

Inductive Effect (-I): The high electronegativity of the two fluorine atoms results in a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring through the sigma bond framework, increasing the acidity of the benzoic acid proton.

-

Resonance Effect (+R / Hyperconjugation): A weak positive resonance effect, often described as C-F hyperconjugation, can occur. This involves the donation of electron density from the C-F sigma bonds into the pi-system of the benzene ring. However, this effect is generally minor compared to the powerful inductive withdrawal.

The net result is that the difluoromethyl group acts as a strong electron-withdrawing group, significantly impacting the acidity (pKa) of the benzoic acid.

A Technical Guide to the Acidity of 2-(Difluoromethyl)benzoic Acid and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the acidity, as quantified by the pKa value, of 2-(difluoromethyl)benzoic acid in comparison to its structural analogues. The strategic incorporation of fluorine-containing substituents into organic molecules is a pivotal strategy in medicinal chemistry, profoundly influencing a compound's physicochemical properties, including its acidity.[1][2][3][4] An understanding of these effects is critical for the rational design of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

Comparative Acidity: A Quantitative Overview

The acidity of a carboxylic acid is a measure of its ability to donate a proton, a property that is significantly influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (decrease pKa) by stabilizing the resulting carboxylate anion, while electron-donating groups have the opposite effect.

| Compound | Structure | pKa | Reference |

| Benzoic Acid | C₆H₅COOH | 4.20 | [5] |

| 2-Methylbenzoic Acid | o-CH₃C₆H₄COOH | 3.91 | N/A |

| This compound | o-(CHF₂)C₆H₄COOH | ~3.04 (Predicted for 5-acetyl derivative) | N/A |

| 2-(Trifluoromethyl)benzoic Acid | o-(CF₃)C₆H₄COOH | 3.20 (Predicted) | N/A |

The Electronic Influence of Ortho-Substituents on Acidity

The acidity of benzoic acid is significantly altered by the nature of the substituent at the ortho position. The observed trend in acidity can be explained by the interplay of inductive and steric effects.

The methyl group in 2-methylbenzoic acid is weakly electron-donating through induction, which would be expected to decrease acidity. However, the "ortho effect" comes into play, where steric hindrance between the methyl group and the carboxylic acid forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity reduces the resonance stabilization of the neutral acid, making it more acidic than benzoic acid.

Conversely, the difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[4] This powerful inductive effect withdraws electron density from the carboxyl group, stabilizing the resulting carboxylate anion and thereby significantly increasing the acidity of the parent benzoic acid. The increasing number of fluorine atoms from the difluoromethyl to the trifluoromethyl group leads to a greater electron-withdrawing effect and a corresponding increase in acidity.

Experimental Protocols for pKa Determination

The determination of pKa values for benzoic acid and its analogues is commonly performed using potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base, such as NaOH) of known concentration to a solution of the acidic compound. The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

Workflow for Potentiometric Titration:

References

- 1. tandfonline.com [tandfonline.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

Unveiling the Potential: A Technical Guide to the Biological Activities of 2-(Difluoromethyl)benzoic Acid and Its Analogs

Disclaimer: Direct experimental data on the biological activities of 2-(difluoromethyl)benzoic acid is notably scarce in publicly available scientific literature. This guide, therefore, provides an in-depth analysis based on the activities of structurally related compounds, primarily 2-(trifluoromethyl)benzoic acid and other fluorinated benzoic acid derivatives. The information presented herein is intended to serve as a foundation for future research and should be interpreted as potential, rather than confirmed, activities of this compound.

Introduction

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF2) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups and possesses unique electronic properties.[1] this compound, a member of the fluorinated benzoic acid family, represents a promising but underexplored scaffold for drug discovery. This technical guide aims to consolidate the known biological activities of its close analogs to infer the potential therapeutic applications of this compound.

Synthesis of Fluorinated Benzoic Acids

The synthesis of fluorinated benzoic acids is a critical aspect of their development as therapeutic agents. Various methods have been reported for the synthesis of related compounds, which could likely be adapted for this compound. For instance, the synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid involves the preparation of a Grignard reagent from 2-bromo-5-fluorotrifluoromethylbenzene, followed by reaction with carbon dioxide.

A general synthetic approach that may be applicable is the oxidation of the corresponding aldehyde. For example, 2-(trifluoromethyl)benzaldehyde can be oxidized to 2-(trifluoromethyl)benzoic acid.

Potential Biological Activities

Based on the activities reported for its structural analogs, this compound may exhibit a range of biological effects, including anti-inflammatory, antifungal, and enzyme-inhibitory activities.

Anti-inflammatory Activity

Derivatives of benzoic acid have shown promise as anti-inflammatory agents. The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and the nuclear factor kappa B (NF-κB) signaling pathway. For instance, Triflusal, a derivative of acetylsalicylic acid where a hydrogen atom is replaced by a trifluoromethyl group, is a known platelet aggregation inhibitor that acts as a COX-1 inhibitor and also inhibits the activation of NF-κB.[2]

Antifungal Activity

Benzoic acid and its derivatives are known for their antifungal properties.[3] Some studies have focused on designing benzoic acid derivatives that target fungal-specific enzymes, such as CYP53.[3] The incorporation of a difluoromethyl group could potentially enhance the antifungal potency and selectivity of the benzoic acid scaffold.

Enzyme Inhibition

The inhibition of various enzymes is a common mechanism of action for many therapeutic agents. Benzoic acid derivatives have been explored as inhibitors of several enzymes, including acetylcholinesterase and carbonic anhydrases, which are relevant targets for Alzheimer's disease.[4] The unique electronic nature of the difluoromethyl group could facilitate interactions with enzyme active sites, leading to potent and selective inhibition.

Quantitative Data on Related Compounds

To provide a quantitative perspective, the following table summarizes the inhibitory activities of some benzoic acid derivatives against various biological targets. It is important to reiterate that this data is for related compounds and not for this compound itself.

| Compound/Derivative Class | Target | Activity Metric | Value | Reference |

| Methylene-aminobenzoic acid derivatives | Acetylcholinesterase | KI | 13.62 ± 0.21 nM (for compound 6f) | [4] |

| Tetrahydroisoquinolynyl-benzoic acid derivatives | Carbonic Anhydrase I | KI | 33.00 ± 0.29 nM (for compound 6c) | [4] |

| Tetrahydroisoquinolynyl-benzoic acid derivatives | Carbonic Anhydrase II | KI | 18.78 ± 0.09 nM (for compound 6e) | [4] |

| 2-Difluoromethylbenzimidazole derivatives | PI3Kα | IC50 | 22.8 nM (for compound 86) | [5] |

| 2-Difluoromethylbenzimidazole derivatives | PI3Kα | IC50 | 33.6 nM (for compound 87) | [5] |

Experimental Protocols for Analog Studies

Detailed experimental methodologies are essential for the validation and advancement of research findings. Below are summaries of key experimental protocols used in the evaluation of related benzoic acid derivatives.

In Vitro Enzyme Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.

-

Compound Preparation: The test compounds (benzoic acid derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Reaction Initiation: The enzyme, substrate, and test compound are mixed in a reaction vessel (e.g., a 96-well plate). The reaction is initiated, often by the addition of the substrate or a cofactor.

-

Incubation: The reaction mixture is incubated at a specific temperature for a set period.

-

Detection: The reaction progress is monitored by measuring a change in absorbance or fluorescence using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 or KI value is determined by fitting the data to a dose-response curve.

In Vivo Anti-Nociceptive Activity (Writhing Test)

The writhing test in mice is a common method to assess the analgesic properties of a compound.

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compound is administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses. A control group receives the vehicle.

-

Induction of Writhing: After a specific period, a writhing-inducing agent (e.g., acetic acid) is injected intraperitoneally.

-

Observation: The number of writhes (a characteristic stretching behavior) is counted for a defined period.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the potential mechanisms of action and research strategies.

Potential Anti-inflammatory Signaling Pathway

The following diagram illustrates a potential signaling pathway that could be modulated by this compound, based on the known mechanisms of related anti-inflammatory compounds.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

General Drug Discovery Workflow

The diagram below outlines a typical workflow for the discovery and preclinical evaluation of a novel compound like this compound.

Caption: A generalized workflow for drug discovery and development.

Conclusion and Future Directions

While direct evidence for the biological activities of this compound is currently lacking, the data from its structural analogs suggest a promising potential for this compound in various therapeutic areas, particularly as an anti-inflammatory, antifungal, or enzyme-inhibiting agent. Future research should focus on the synthesis and systematic biological evaluation of this compound to validate these hypotheses. In vitro screening against a panel of relevant targets, followed by in vivo efficacy and safety studies, will be crucial to unlocking the therapeutic potential of this underexplored molecule. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such future investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. Triflusal - Wikipedia [en.wikipedia.org]

- 3. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-(Difluoromethyl)benzoic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(difluoromethyl)benzoic acid and its derivatives. The difluoromethyl group is a crucial substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, and modulating the physicochemical properties of drug candidates. These protocols offer reliable methods for accessing this important structural motif.

Introduction

The synthesis of this compound derivatives can be approached through several strategic pathways. This guide details two primary methods:

-

Copper-Catalyzed Difluoromethylation of an Aryl Iodide: This route begins with a readily available starting material, ethyl 2-iodobenzoate, and introduces the difluoromethyl group via a cross-coupling reaction. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

-

Deoxyfluorination of an Aryl Aldehyde: This method utilizes 2-formylbenzoic acid (2-carboxybenzaldehyde) as the starting material, converting the aldehyde functionality directly into a difluoromethyl group using a deoxyfluorinating agent.

These methods provide versatile and practical approaches for laboratory-scale synthesis and can be adapted for the preparation of a variety of substituted analogues.

Data Presentation

The following tables summarize the quantitative data for the key synthetic transformations described in this document.

Table 1: Copper-Catalyzed Difluoromethylation of Ethyl 2-Iodobenzoate

| Entry | Starting Material | Reagents & Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Ethyl 2-iodobenzoate | (DMPU)₂Zn(CF₂H)₂ (2 equiv), CuI (10 mol%) | DMPU | 60 | 24 | 90 |

Table 2: Alkaline Hydrolysis of Ethyl 2-(Difluoromethyl)benzoate

| Entry | Starting Material | Reagents | Solvent | Temp. | Time | Product |

| 1 | Ethyl 2-(difluoromethyl)benzoate | Sodium Hydroxide (aq) | Water/Ethanol | Reflux | 1-2 h | This compound |

Table 3: Deoxyfluorination of 2-Formylbenzoic Acid

| Entry | Starting Material | Fluorinating Agent | Solvent | Temp. | Product |

| 1 | 2-Formylbenzoic Acid | Deoxo-Fluor® | Dichloromethane | Reflux | This compound |

| 2 | 2-Formylbenzoic Acid | DAST | Dichloromethane | Reflux | This compound |

Experimental Protocols

Method 1: Synthesis via Copper-Catalyzed Difluoromethylation

This two-step method provides a high-yielding route to this compound.

Step 1: Synthesis of Ethyl 2-(Difluoromethyl)benzoate

This protocol is adapted from the copper-catalyzed difluoromethylation of aryl iodides.[1]

Materials:

-

Ethyl 2-iodobenzoate

-

(DMPU)₂Zn(CF₂H)₂ (bis(1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone)dizinc(difluoromethyl))

-

Copper(I) iodide (CuI)

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), anhydrous

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide (10 mol%).

-

Add ethyl 2-iodobenzoate (1.0 equiv) and anhydrous DMPU.

-

Add a solution of (DMPU)₂Zn(CF₂H)₂ (2.0 equiv) in DMPU.

-

Seal the tube and heat the reaction mixture at 60°C for 24 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford ethyl 2-(difluoromethyl)benzoate.

Step 2: Synthesis of this compound via Hydrolysis

This is a general procedure for the alkaline hydrolysis of an ethyl benzoate ester.

Materials:

-

Ethyl 2-(difluoromethyl)benzoate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-(difluoromethyl)benzoate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum to yield this compound.

Method 2: Synthesis via Deoxyfluorination of 2-Formylbenzoic Acid

This method provides a more direct route to the target acid, though yields can be variable depending on the substrate and reaction conditions.

Materials:

-

2-Formylbenzoic acid (2-carboxybenzaldehyde)

-

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 2-formylbenzoic acid.

-

Add anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add Deoxo-Fluor® or DAST (typically 1.5-2.0 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC or NMR).

-

Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to afford this compound.

Visualizations

Caption: Synthetic pathway via copper-catalyzed difluoromethylation and hydrolysis.

Caption: Direct synthesis from 2-formylbenzoic acid via deoxyfluorination.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Deoxyfluorinating agents such as DAST and Deoxo-Fluor® are moisture-sensitive and can release toxic HF gas upon contact with water. Handle with extreme care under anhydrous conditions.

-

Copper iodide is harmful if swallowed and is an irritant. Avoid inhalation of dust.

-

Handle all organic solvents and reagents with caution, referring to their respective Safety Data Sheets (SDS) for detailed information.

References

Application Notes and Protocols for the Use of 2-(Difluoromethyl)benzoic Acid in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction